molecular formula C19H20N4O3 B2421370 N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894010-29-8

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide

Cat. No.: B2421370
CAS No.: 894010-29-8
M. Wt: 352.394
InChI Key: KSJBUBWDCJNYMU-UHFFFAOYSA-N
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Description

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide is a chemical compound with potential implications in various fields of research and industry. It is characterized by the presence of a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry .

Preparation Methods

The synthesis of N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide involves several steps. One common method includes the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential anticancer properties, with research indicating its ability to inhibit specific molecular targets and pathways involved in cancer cell proliferation . Additionally, it has been explored for its antibacterial and antiviral activities, making it a promising candidate for drug development .

Mechanism of Action

The mechanism of action of N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R), which plays a crucial role in cancer cell growth and survival . The compound’s binding to IGF1R involves multiple hydrogen bonds, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide can be compared with other similar compounds, such as ureido-substituted 4-phenylthiazole derivatives. These compounds also exhibit potent anticancer properties and target similar molecular pathways . this compound is unique in its specific structural features and binding interactions, which contribute to its distinct biological activities .

Properties

IUPAC Name

N-[4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13(24)20-14-7-9-15(10-8-14)21-19(26)22-16-11-18(25)23(12-16)17-5-3-2-4-6-17/h2-10,16H,11-12H2,1H3,(H,20,24)(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJBUBWDCJNYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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